molecular formula C11H12O3S2 B562104 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid CAS No. 887354-92-9

3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid

Cat. No. B562104
CAS RN: 887354-92-9
M. Wt: 256.334
InChI Key: OTIPMZYJCDQQTG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

The molecular structure of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid is characterized by the molecular formula C11H13NO5S2 . The compound has a molecular weight of 303.4 g/mol . The InChI string representation of the molecule is InChI=1S/C11H13NO5S2/c1-2-17-11(18)12-19(15,16)9-5-3-4-8(6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,18)(H,13,14) . The Canonical SMILES representation is CCOC(=S)NS(=O)(=O)C1=CC=CC(=C1)CC(=O)O .


Physical And Chemical Properties Analysis

The physical and chemical properties of 3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid include a molecular weight of 303.4 g/mol, a topological polar surface area of 133 Ų, a hydrogen bond donor count of 2, and a hydrogen bond acceptor count of 6 . The compound also has a rotatable bond count of 6 and a complexity of 429 .

Scientific Research Applications

Proteomics Research

3-Ethoxythiocarbonylsulfamylphenyl Acetic Acid: is utilized in proteomics, which is the large-scale study of proteins, their structures, and functions. The compound is used for the preparation of samples and the analysis of protein interactions and dynamics within biological systems .

Biotechnology

The compound is involved in biotechnological research, particularly in the study of microbial interactions and the development of new microbial strains for industrial applications. It could be a precursor or a structural analog for compounds that modulate microbial growth or metabolism .

properties

IUPAC Name

2-[3-(ethoxycarbothioylsulfamoyl)phenyl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO5S2/c1-2-17-11(18)12-19(15,16)9-5-3-4-8(6-9)7-10(13)14/h3-6H,2,7H2,1H3,(H,12,18)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXXSFYZUGHZNFW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=S)NS(=O)(=O)C1=CC=CC(=C1)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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